![molecular formula C33H32N2O5 B612880 (S)-2-(((Benzyloxy)carbonyl)amino)-5-((diphenyl(p-tolyl)methyl)amino)-5-oxopentanoic acid CAS No. 144317-19-1](/img/structure/B612880.png)
(S)-2-(((Benzyloxy)carbonyl)amino)-5-((diphenyl(p-tolyl)methyl)amino)-5-oxopentanoic acid
Description
(S)-2-(((Benzyloxy)carbonyl)amino)-5-((diphenyl(p-tolyl)methyl)amino)-5-oxopentanoic acid is a useful research compound. Its molecular formula is C33H32N2O5 and its molecular weight is 536.63. The purity is usually 95%.
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Scientific Research Applications
Antituberculosis Activity
Organotin(IV) complexes, including those with carboxylic acids, have shown significant antituberculosis activity. The effectiveness of these complexes against Mycobacterium tuberculosis H37Rv highlights their potential as leads in the development of new antituberculosis agents. The activity is influenced by the ligand environment, organic groups attached to the tin, and the structure of the compound. Triorganotin(IV) complexes, in particular, have superior activity compared to diorganotin(IV) complexes, which suggests the potential of organotin compounds with complex ligands for antituberculosis applications (Iqbal, Ali, & Shahzadi, 2015).
Antioxidant and Anti-inflammatory Agents
Studies on benzofused thiazole derivatives have indicated their potential as antioxidant and anti-inflammatory agents. The synthesis and pharmacological evaluation of these derivatives have been explored, showing that certain compounds within this class exhibit distinct anti-inflammatory activity and potent antioxidant activity against various reactive species. This research suggests that benzofused thiazole derivatives could serve as templates for the development of new anti-inflammatory and antioxidant therapies (Raut et al., 2020).
Reactive Carbonyl Species (RCS) Management
A comprehensive review on the source, types, effects, nanotechnology, detection, and therapeutic management of reactive carbonyl species (RCS) associated with chronic diseases has highlighted the significant role of certain compounds in combating RCS. The review suggests that extensive knowledge of the properties, metabolism, and relation of such compounds with metabolic diseases could lead to the development of effective strategies to prevent numerous chronic diseases associated with RCS (Fuloria et al., 2020).
Serotonergic System Study
The use of labeled α-methyl-L-tryptophan for studying the brain's serotonergic system has been reviewed, suggesting that the metabolism and conversion of such compounds can provide valuable insights into brain serotonin synthesis rates. This method has been used in conjunction with autoradiographic measurements in laboratory animals and positron emission tomography in larger animals and humans, demonstrating its utility in neurological research (Diksic & Young, 2001).
properties
IUPAC Name |
(2S)-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32N2O5/c1-24-17-19-28(20-18-24)33(26-13-7-3-8-14-26,27-15-9-4-10-16-27)35-30(36)22-21-29(31(37)38)34-32(39)40-23-25-11-5-2-6-12-25/h2-20,29H,21-23H2,1H3,(H,34,39)(H,35,36)(H,37,38)/t29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSOCLFFNPGXTD-LJAQVGFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@@H](C(=O)O)NC(=O)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201144089 | |
Record name | N-[(4-Methylphenyl)diphenylmethyl]-N2-[(phenylmethoxy)carbonyl]-L-glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201144089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(((Benzyloxy)carbonyl)amino)-5-((diphenyl(p-tolyl)methyl)amino)-5-oxopentanoic acid | |
CAS RN |
144317-19-1 | |
Record name | N-[(4-Methylphenyl)diphenylmethyl]-N2-[(phenylmethoxy)carbonyl]-L-glutamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144317-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(4-Methylphenyl)diphenylmethyl]-N2-[(phenylmethoxy)carbonyl]-L-glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201144089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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